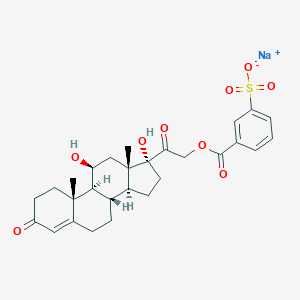

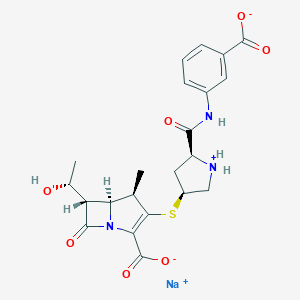

Hydrocortisone 21-(sodium 3-sulphonatobenzoate)

説明

Synthesis Analysis

The synthesis of hydrocortisone derivatives involves complex chemical processes, including selective protection of hydroxy groups, catalytic hydrogenation, reduction, and sulfation. For example, the synthesis of 3- and 21-monosulfates and their double-conjugated forms involves selective protection of specific hydroxy groups in substrates and sulfation of hydroxy groups at C-3 and/or C-21 in tetrahydrocorticosteroid derivatives with sulfur trioxide-triethylamine complex (Okihara et al., 2010). Another approach for synthesizing hydrocortisone derivatives involves the conversion of hydrocortisone acetate through various chemical reactions, showcasing the complexity and diversity of methods available for synthesizing hydrocortisone derivatives (Sethi et al., 2017).

Molecular Structure Analysis

The molecular structure of hydrocortisone derivatives, including Hydrocortisone 21-(sodium 3-sulphonatobenzoate), is characterized by specific functional groups and molecular conformations that are crucial for their chemical behavior. The presence of sulfonate groups and modifications at the 21 position significantly affect the solubility and reactivity of these compounds. Detailed structural analysis is essential for understanding the interactions and stability of these molecules in various environments.

Chemical Reactions and Properties

Hydrocortisone derivatives undergo various chemical reactions based on their functional groups. For instance, the sulfonation process introduces sulfonate groups, enhancing their solubility in water. The selective protection and deprotection of hydroxy groups, along with catalytic hydrogenation and reduction steps, are key reactions in modifying the structure and properties of hydrocortisone derivatives for specific applications. These reactions are critical in the synthesis and functionalization of hydrocortisone derivatives (Okihara et al., 2010).

科学的研究の応用

Clinical Outcomes and Pharmacotherapy Advancements

Recent studies highlight the diverse clinical outcomes associated with the use of synthetic glucocorticoids like hydrocortisone in treating conditions such as 21-hydroxylase deficiency (21OHD). The management of 21OHD has seen improvements with fertility in females appearing impaired, particularly in the salt-wasting phenotype, and pregnancies in these patients are at a higher risk for complications such as gestational diabetes and cesarean sections. Modern management strategies are aiming to improve outcomes through better follow-up and the potential introduction of new drugs, focusing on the negative consequences of unphysiological glucocorticoid replacement (Nordenström, A., Lajic, S., & Falhammar, H., 2021).

Degradation by Microbial Action

The interaction of hydrocortisone with microbial entities has been explored, particularly focusing on its degradation. Pseudomonas testosteroni, a soilborne organism, has been studied for its capacity to decompose hydrocortisone, raising questions about the stability and efficacy of steroid-based medications upon exposure to such microorganisms. This research sheds light on potential concerns regarding pharmaceutical products' contamination and the consequent transformation of active compounds (Brookes, F. L., Grant, D., Hugo, W.B., & Denyer, S., 1981).

作用機序

Target of Action

Hydrocortisone 21-(sodium 3-sulphonatobenzoate), also known as sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to a series of downstream effects . This includes the inhibition of phospholipase A2 , NF-kappa B , and other inflammatory transcription factors . Additionally, it promotes the expression of anti-inflammatory genes .

Biochemical Pathways

The binding of the compound to the glucocorticoid receptor affects various biochemical pathways. The inhibition of phospholipase A2 and NF-kappa B leads to a decrease in the production of pro-inflammatory mediators . This results in an overall anti-inflammatory effect.

Pharmacokinetics

Hydrocortisone, in general, is known to have a wide therapeutic index and a moderate duration of action .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators, the compound helps to alleviate symptoms associated with inflammatory conditions .

Action Environment

The action, efficacy, and stability of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) can be influenced by various environmental factors. It’s worth noting that the compound should be stored at a temperature of 28°C to maintain its stability.

Safety and Hazards

特性

IUPAC Name |

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCAQYZQAVKKHC-VDYYWZOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955353 | |

| Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |

CAS RN |

33767-03-2 | |

| Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033767032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)